1,3-ビス(2-ニトロフェニル)尿素

概要

説明

Synthesis Analysis

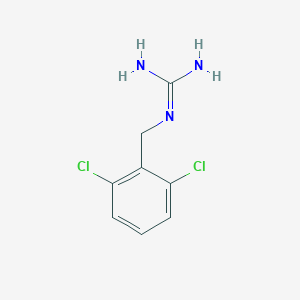

The synthesis of "1,3-Bis(2-nitrophenyl)urea" can be achieved through various methods. A notable method involves the preparation of bis-ureas from bis(o-nitrophenyl) carbonate. This process is facilitated by sequential amine addition to bis(o-nitrophenyl) carbonate, first reacting it with benzylamine to form benzyl-o-nitrophenyl carbamate, followed by reacting the carbamate with a variety of diamines to yield bis-ureas (Turoczi, Simon, Badea, & Csunderlik, 2008).

Molecular Structure Analysis

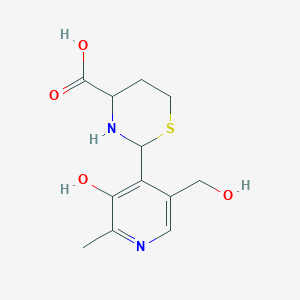

The molecular structure of "1,3-Bis(2-nitrophenyl)urea" has been characterized by polymorphic forms, with studies showing two polymorphs (α and β). These forms exhibit different colors and second-order non-linear optical properties due to their distinct molecular conformations and hydrogen-bonding interactions. The β-form, for example, crystallizes in a non-centrosymmetric space group, showing a twisted conformation between the nitro and urea groups, which is thought to contribute to its optical activity (Huang, Britton, Etter, & Byrn, 1995).

Chemical Reactions and Properties

The interaction of "1,3-Bis(2-nitrophenyl)urea" with various anions through hydrogen bonding is notable, forming complexes with decreased stability as the basicity of the anion decreases. Such interactions have implications for its use as an anion receptor, with specific stability orders for different anions based on binding energies and hydrogen-bond distances (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

科学的研究の応用

抗菌活性

1,3-ビス(2-ニトロフェニル)尿素とその金属(II)錯体は合成され、特徴付けられている . これらの錯体は、グラム陽性菌(バチルス・サブチリスおよび黄色ブドウ球菌など)とグラム陰性菌(大腸菌およびセラチア・マルセセンスなど)の両方に対して顕著な抗菌活性を示す。これらの錯体の中で、Zn金属化合物は際立っており、優れた抗菌効果を示す . 研究者たちは、これらの錯体を、細菌耐性に対抗するための潜在的な代替手段として調査している。

医薬品化学

FT-IR、UV-Vis、NMRなどの手法で特徴付けられたリガンドの結晶構造は、その特性に対する洞察を提供する。その分子間相互作用を理解することは、新規薬物の設計に役立つ . 研究者たちは、特定の疾患を標的とした薬物開発のための足場としてのその可能性を調査している。

尿素誘導体

1,3-ビス(2-ニトロフェニル)尿素は、対称尿素誘導体のクラスに属する。これらの化合物は、触媒、配位化学、生物学的調査など、さまざまな用途を持っている . その独特の構造的特徴は、それらをさらなる探求のための興味深い候補にする。

グリーン合成

N置換尿素を合成するための効率的な方法は不可欠である。研究者たちは、1,3-ビス(2-ニトロフェニル)尿素を含む尿素を調製するための、実用的で触媒を含まない、スケーラブルなアプローチを開発してきた . これらのグリーン合成法は、持続可能な化学に貢献している。

作用機序

Biochemical Pathways

The compound is likely to interact with multiple pathways, leading to downstream effects . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound

Result of Action

It is known that the compound can interact with various targets, leading to changes at the molecular and cellular level . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound

Safety and Hazards

将来の方向性

Research has been focused on developing new drugs, which may act through structural changes, to solve the problem of bacterial drug resistance . The development of N,N-dialkyl(thio)urea derivatives is charted, from early “proof-of-concept” materials to contemporary active chiral (bifunctional) promoters of highly selective asymmetric transformations .

特性

IUPAC Name |

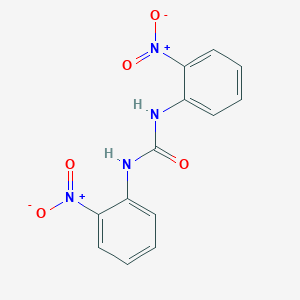

1,3-bis(2-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLBMMPGNZXIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287157 | |

| Record name | 1,3-bis(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13201-86-0 | |

| Record name | NSC49342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(2-NITRO-PHENYL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

![Odoratin[Cedrela]](/img/structure/B76305.png)